molecular formula C15H13ClN4S B12129591 5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12129591
M. Wt: 316.8 g/mol
InChI Key: KWAKSDPMQBTZDX-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a phenylmethylthio group, and an amine group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenylmethylthio group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the phenylmethylthio group.

    3-(Phenylmethylthio)-1,2,4-triazole-5-amine: Similar structure but lacks the chlorophenyl group.

    5-Phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks both the chlorophenyl and phenylmethylthio groups.

Uniqueness

5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the chlorophenyl and phenylmethylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

3-benzylsulfanyl-5-(3-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H13ClN4S/c16-13-8-4-7-12(9-13)14-18-19-15(20(14)17)21-10-11-5-2-1-3-6-11/h1-9H,10,17H2

InChI Key

KWAKSDPMQBTZDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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